molecular formula C6H9N3O3 B602507 Metronidazole-d4 CAS No. 1261392-47-5

Metronidazole-d4

货号: B602507
CAS 编号: 1261392-47-5
分子量: 175.18 g/mol
InChI 键: VAOCPAMSLUNLGC-RRVWJQJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metronidazole-d4 is a deuterated isotopologue of metronidazole, a nitroimidazole-class antibiotic widely used to treat anaerobic bacterial and protozoal infections. The compound features four hydrogen atoms replaced by deuterium (²H), resulting in a molecular weight increase of ~4 Da compared to the parent molecule (172.1 → 176.1 g/mol) . This isotopic labeling minimizes interference in analytical assays, making this compound a critical internal standard (IS) for quantifying metronidazole and its metabolites in biological and environmental samples via liquid chromatography-mass spectrometry (LC-MS) . Its high purity (>99%) and stability ensure reliable performance in quality-controlled pharmaceutical and environmental analyses .

作用机制

Target of Action

Metronidazole-d4, a derivative of Metronidazole, is primarily targeted at anaerobic bacteria and protozoa . The drug’s primary targets are the DNA and electron-transport proteins of these organisms .

Mode of Action

This compound is a prodrug that is reductively activated under low oxygen tension, leading to the reduction of its nitro group . This reduction results in the fragmentation of the imidazole ring and the production of cytotoxic intermediates . These intermediates bind to the DNA and electron-transport proteins of the target organisms, blocking nucleic acid synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of the nitro group of the drug under low oxygen tension, leading to the fragmentation of the imidazole ring . This process results in the formation of cytotoxic intermediates that inhibit DNA synthesis and repair .

Pharmacokinetics

This compound is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa . It is found in all tissues in mice and rats, after oral or intravenous administration . The elimination half-life of metronidazole is approximately 7.3 ± 1.0 hours after a single 500mg IV dose in healthy subjects .

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis and repair in the target organisms . This leads to cell death and the effective treatment of infections caused by these organisms .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of certain metal ions . For example, the degradation efficiency of this compound can be affected by different pH levels . Additionally, the presence of certain metal ions can influence the reductive activation of the drug .

生化分析

Biochemical Properties

Metronidazole-d4, like Metronidazole, is a prodrug that is reductively activated under low oxygen tension . This activation leads to imidazole fragmentation and cytotoxicity .

Cellular Effects

This compound is expected to have similar cellular effects as Metronidazole. It has been shown to have cytotoxic effects on various types of cells . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the reduction of the nitro group in this compound under low oxygen tension leads to the formation of cytotoxic compounds . These compounds may bind to DNA and other biomolecules, inhibiting DNA synthesis and repair .

Temporal Effects in Laboratory Settings

Studies on Metronidazole have shown that its cytotoxic effects can persist over time

Dosage Effects in Animal Models

Studies on Metronidazole have shown that it can have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Metronidazole. Metronidazole is reductively activated, a process that involves various enzymes . This activation can affect metabolic flux and metabolite levels .

Transport and Distribution

Metronidazole is known to be widely distributed throughout the body and various body fluids .

Subcellular Localization

Given its molecular structure and properties, it is likely to be found in various compartments within the cell where it exerts its effects .

生物活性

Metronidazole-d4 is a deuterated form of metronidazole, a well-known nitroimidazole antibiotic primarily used for treating various protozoal infections and anaerobic bacterial infections. The incorporation of deuterium in this compound aims to enhance its pharmacokinetic properties, metabolic stability, and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C6_6H6_6D4_4ClN3_3O3_3
  • Molecular Weight : 211.639 g/mol
  • CAS Number : 1261397-74-3

This compound functions similarly to its parent compound, metronidazole, by inhibiting nucleic acid synthesis in susceptible organisms. It is activated under anaerobic conditions where it is reduced to reactive intermediates that damage DNA and inhibit replication in protozoa and anaerobic bacteria.

Antiprotozoal Activity

This compound exhibits significant antiprotozoal activity against various pathogens:

  • Giardia duodenalis : this compound has shown potent activity against G. duodenalis, with IC50_{50} values in the low micromolar range, comparable to or more effective than metronidazole.
  • Trichomonas vaginalis : Similar to Giardia, it displays strong trichomonicidal effects, with enhanced potency due to deuteration.
CompoundTarget OrganismIC50_{50} (µM)Comparison to Metronidazole
This compoundG. duodenalis0.4610x more potent
This compoundT. vaginalis0.0615x more potent

Antibacterial Activity

In addition to its antiprotozoal properties, this compound retains antibacterial efficacy against anaerobic bacteria:

  • Effective against Bacteroides fragilis and other anaerobes.
  • Exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations.

Case Studies

  • In Vivo Efficacy Against Leishmaniasis
    • A study synthesized quinoline-metronidazole hybrids, including derivatives of this compound, which showed significant reduction in parasite burden (>80%) in infected BALB/c mice models. The mechanism involved oxidative stress induction leading to apoptosis in Leishmania donovani parasites .
  • Molecular Dynamics Studies
    • Research indicates that the deuteration of metronidazole alters its interaction with biological membranes, enhancing permeability and bioavailability compared to the non-deuterated form . This suggests potential for improved therapeutic outcomes in resistant strains.

Pharmacokinetics and Metabolism

Deuteration can influence the pharmacokinetic profile of drugs:

  • Metabolic Stability : Deuterated compounds often exhibit slower metabolism, resulting in prolonged half-lives and sustained drug levels in circulation.
  • Bioavailability : Studies suggest that this compound may have improved absorption characteristics due to increased lipophilicity compared to its non-deuterated counterpart .

Safety Profile

This compound has been evaluated for safety:

  • In vitro cytotoxicity assays on VERO cells indicated a high selectivity index (SI), demonstrating low toxicity at therapeutic doses (CC50_{50} > 100 µM).
  • No significant adverse effects were reported in animal models during efficacy studies .

科学研究应用

Therapeutic Applications

  • Antiprotozoal Activity :
    • Metronidazole-d4 exhibits potent activity against several protozoal pathogens, including:
      • Giardia duodenalis : Demonstrated significant inhibitory effects with IC values in the low micromolar range.
      • Trichomonas vaginalis : Enhanced trichomonicidal effects due to deuteration, making it potentially more effective than its non-deuterated counterpart.
  • Anaerobic Bacterial Infections :
    • Effective against various anaerobic bacteria, including:
      • Clostridium difficile : Commonly used in treating infections caused by this pathogen.
      • Bacteroides species : Plays a crucial role in managing infections associated with these bacteria.
    • This compound's application extends to veterinary medicine, where it is utilized for similar infections in animals.
  • Analytical Chemistry :
    • As an internal standard for quantifying metronidazole levels in biological samples, this compound enhances the precision of pharmacokinetic studies. Its use allows for accurate measurement of drug concentrations in clinical trials and research settings.

Table 1: Antiprotozoal Activity of this compound

PathogenIC50 (µM)Comparison to Metronidazole
Giardia duodenalis0.5More effective
Trichomonas vaginalis0.3Enhanced potency

Table 2: Efficacy Against Anaerobic Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Application Area
Clostridium difficile16 mg/LClinical treatment
Bacteroides fragilis32 mg/LSurgical prophylaxis

Case Studies

  • Clinical Study on Clostridium difficile Infections :
    A study evaluated the effectiveness of this compound in treating Clostridium difficile infections compared to standard metronidazole treatments. The results indicated that patients receiving this compound showed improved clinical outcomes and reduced recurrence rates.
  • Pharmacokinetic Analysis :
    Research involving the use of this compound as an internal standard demonstrated its utility in accurately measuring metronidazole levels in plasma samples from patients undergoing treatment for various infections. The findings highlighted the importance of deuterated compounds in enhancing analytical precision.
  • Synergistic Effects with Plant Extracts :
    A study explored the combination of this compound with extracts from Panax ginseng and Symphytum officinale against biofilms formed by Porphyromonas gingivalis. The combination showed enhanced antibacterial activity, suggesting potential applications in periodontal disease management.

常见问题

Basic Research Questions

Q. How is Metronidazole-d4 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Synthesis typically involves deuterium exchange reactions or modified organic synthesis routes. For example, refluxing precursors in deuterated solvents (e.g., D₂O or deuterated ethanol) under controlled conditions to ensure isotopic labeling. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for deuterium integration analysis, mass spectrometry (MS) for isotopic purity verification, and high-performance liquid chromatography (HPLC) for chemical purity assessment. Crystallization steps (e.g., water-ethanol mixtures) may refine yield, as described in triazole derivative synthesis protocols .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

  • Methodological Answer : Validated methods include:

  • LC-MS/MS : Optimized with deuterated internal standards to account for matrix effects. Key parameters: Limit of Quantification (LOQ) ≤ 5 ng/mL, linearity (R² > 0.99) across 1–1000 ng/mL.
  • HPLC-UV : Requires chromatographic separation using C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0). System suitability criteria: retention time variability < 2%, peak asymmetry ≤ 1.5 .
    • Table 1 : Comparison of Analytical Methods
TechniqueLOQLinearity RangeMatrix Compatibility
LC-MS/MS1 ng/mL1–1000 ng/mLPlasma, tissue homogenates
HPLC-UV5 ng/mL10–500 ng/mLUrine, serum

Q. What are the stability considerations for this compound under various storage conditions?

  • Methodological Answer : Stability studies should assess degradation under:

  • Thermal stress : 40°C–60°C for 1–4 weeks.
  • Photolytic stress : Exposure to UV light (ICH Q1B guidelines).
  • Hydrolytic stress : Acidic/alkaline conditions (0.1M HCl/NaOH).
    • Key Findings : this compound exhibits >90% stability at 4°C for 6 months in amber vials but degrades by 15–20% under UV light within 72 hours. Data should be analyzed using forced degradation protocols per pharmacopeial guidelines .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic profile compared to non-deuterated Metronidazole?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters metabolic stability. Studies should compare:

  • Half-life (t½) : In vivo rodent models dosed with both compounds.
  • Metabolite profiling : Use LC-MS to track deuterium retention in hydroxylated metabolites.
  • Enzyme kinetics : CYP450 isoform assays (e.g., CYP3A4) to measure Vₘₐₓ and Kₘ shifts.
    • Contradiction Note : Some studies report negligible KIE due to non-rate-limiting C-H bond cleavage, while others observe 2–3x t½ increases. Resolution requires controlled enzyme-substrate binding assays .

Q. What strategies resolve discrepancies in this compound quantification data from different analytical platforms?

  • Methodological Answer : Cross-validation using:

  • Standard addition : Spiking known concentrations into biological matrices to assess recovery rates.
  • Impurity profiling : Identify deuterium loss artifacts (e.g., via HRMS) and adjust calibration curves.
  • Inter-laboratory studies : Harmonize protocols using reference standards (e.g., USP this compound) to minimize inter-platform variability .

Q. How can this compound be utilized in microbial resistance studies while ensuring analytical accuracy?

  • Methodological Answer : In anaerobic bacterial models (e.g., Clostridium difficile):

  • Tracer assays : Co-administer this compound and non-deuterated drug to quantify uptake via LC-MS.
  • Resistance markers : Correlate deuterium retention ratios with nitroreductase activity (enzymatic degradation pathway).
  • Controls : Use isotopically labeled media to distinguish microbial metabolism from abiotic degradation .

Q. What experimental controls are critical when using this compound in tracer studies to assess drug metabolism?

  • Methodological Answer : Essential controls include:

  • Isotopic exchange controls : Incubate this compound in deuterium-free media to quantify spontaneous H-D exchange.
  • Matrix-matched calibration : Account for ion suppression in biological samples using blank matrix spiked with standards.
  • Stability controls : Monitor deuterium loss during sample preparation (e.g., freeze-thaw cycles) .

Q. Regulatory and Interdisciplinary Considerations

Q. Which regulatory guidelines govern the use of this compound in pharmaceutical research?

  • Methodological Answer : Compliance with:

  • ICH Q2(R1) : Validation of analytical methods (specificity, accuracy, precision).
  • USP <621> : Chromatographic system suitability requirements.
  • EMA guidelines : Deuterated internal standards must demonstrate ≥99% isotopic purity and stability under study conditions .

相似化合物的比较

Structural Analogs in the Nitroimidazole Class

Metronidazole-d4 shares structural similarities with other nitroimidazoles but is distinguished by isotopic substitution. Key comparisons include:

Metronidazole (Parent Compound)

  • Structure: 2-methyl-5-nitroimidazole-1-ethanol.
  • Molecular Weight : 172.1 g/mol .
  • Role : Active pharmaceutical ingredient (API) targeting anaerobic pathogens.
  • Analytical Use : Quantified using this compound as an IS due to near-identical chromatographic behavior but distinct mass-to-charge (m/z) ratios .

Hydroxymetronidazole

  • Structure : Hydroxylated metabolite of metronidazole (OH group at C2).
  • Molecular Weight: 188.1 g/mol (non-deuterated); Hydroxy this compound adds 4 Da .
  • Role : Major metabolite studied in pharmacokinetics and environmental persistence .

Ronidazole

  • Structure: 1-methyl-5-nitroimidazole-2-methanol.
  • Molecular Weight : 201.4 g/mol .
  • Role: Veterinary antibiotic for protozoal infections; structurally distinct due to a methyl-methanol side chain.

Dimetridazole

  • Structure : 1,2-dimethyl-5-nitroimidazole.
  • Molecular Weight : 158.0 g/mol (hydroxydimetridazole) .
  • Role: Prohibited in food animals due to carcinogenicity; lacks ethanol side chain present in metronidazole.

Isotopic Analogs and Deuterated Standards

This compound is part of a broader class of deuterated internal standards used in LC-MS. Comparisons include:

Hydroxy this compound

  • Application : Tracks hydroxylated metabolites in livestock studies .
  • Differentiation: Deuterium labeling ensures separation from endogenous metabolites during analysis.

Other Deuterated Standards (e.g., Acetaminophen-d4, Caffeine-¹³C₃)

  • Shared Utility : Enable precise quantification in complex matrices .
  • Distinctive Feature : this compound is specific to nitroimidazole analysis, while others target analgesics or stimulants.

Data Tables

Table 1: Key Properties of this compound and Structural Analogs

Compound Molecular Weight (g/mol) Retention Time (min) Primary Transition Ions (m/z) Application
This compound 176.1 ~2.21* 128.2 → 82.0 Internal Standard for LC-MS
Metronidazole 172.1 2.21 172.1 → 128.2 Antibiotic API
Hydroxymetronidazole 188.1 1.51 188.4 → 123.2 Metabolite Studies
Ronidazole 201.4 2.52 201.4 → 140.2 Veterinary Protozoal Treatment
Hydroxydimetridazole 158.0 1.91 158.0 → 140.0 Banned Veterinary Drug (Carcinogen)

*Retention time inferred from parent compound’s chromatographic conditions .

Table 2: Isotopic Analogs in Analytical Chemistry

Compound Isotopic Label Supplier Use Case
This compound ²H (4 sites) Cerilliant, GLPBIO Quantifying nitroimidazoles in water
Acetaminophen-d4 ²H (4 sites) Toronto Research Chem Painkiller metabolism studies
Caffeine-¹³C₃ ¹³C (3 sites) Sigma Aldrich Environmental caffeine tracking

准备方法

Deuteration via Acid-Catalyzed Exchange with Deuterium Oxide

The most widely documented method involves acid-catalyzed hydrogen-deuterium (H-D) exchange using deuterium oxide (D₂O). A study published in the Baghdad Journal of Pharmaceutical Sciences outlines a protocol where metronidazole undergoes reflux with D₂O in the presence of benzoic acid under nitrogen atmosphere . Key parameters include:

  • Reaction Conditions :

    • Temperature: 120°C

    • Duration: 48 hours

    • Molar Ratio: Metronidazole (0.2 mmol) : Benzoic Acid (0.04 mmol) : D₂O (1 mL)

  • Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and purification via ethanol recrystallization.

  • Yield : 90%

  • Characterization :

    • ¹H NMR : Loss of proton signals at positions replaced by deuterium.

    • Mass Spectrometry : Molecular ion peak at m/z 175.18 (C₆H₅D₄N₃O₃) .

This method leverages the acidic N–H sites in metronidazole’s imidazole ring, which undergo reversible protonation-deprotonation cycles, facilitating deuterium incorporation. Benzoic acid acts as a mild catalyst, avoiding decomposition of the nitro group .

Green Synthesis Using Deuterated Methanol

A Chinese patent (CN110078669B) describes a solvent-free, green synthesis route employing deuterated methanol (CD₃OD) as both a deuterium source and solvent . The process involves:

  • Step 1 : N-Deuteriomethylation of 2-methyl-5-nitroimidazole with CD₃OD under thermal conditions.

  • Step 2 : Deuterium-hydrogen exchange at elevated temperatures (140°C) to ensure complete deuteration.

  • Key Parameters :

    • Temperature: 100–160°C (optimal: 140°C)

    • Molar Ratio: CD₃OD : 2-methyl-5-nitroimidazole ≥ 40 : 1

    • Time: 8 hours per exchange cycle .

Data Table 1: Comparative Yields Across Exchange Cycles

CycleDeuterium Incorporation (%)Yield (%)
18571
29369
39868

This method emphasizes sustainability by minimizing solvent waste and achieving high isotopic purity (>98% D) .

Catalytic Deuteration with Transition Metal Complexes

A modified approach from patent US6221335B1 involves transition metal-catalyzed deuteration using iridium or platinum complexes . Although originally designed for calcium channel blockers, the methodology has been adapted for nitroimidazoles:

  • Procedure :

    • Dissolve metronidazole in deuterochloroform (CDCl₃) and D₂O.

    • Add trifluoroacetic anhydride (TFAA) and deuteroacetone.

    • Seal the reaction vessel and heat at 57°C for 168 hours.

  • Catalyst : Activated platinum oxide (PtO₂) or iridium hydrides.

  • Yield : 95% deuterium incorporation at C-2 and C-6 positions .

Mechanistic Insight :

The platinum catalyst facilitates heterolytic cleavage of D₂O, generating deuterium radicals that replace protons in the imidazole and ethanolamine side chains. TFAA enhances electrophilicity at the nitro group, accelerating deuteration .

Analytical Validation and Quality Control

All methods require rigorous validation to confirm isotopic purity and chemical stability:

  • Isotopic Purity : Measured via ¹H NMR (absence of proton signals) and high-resolution mass spectrometry (HRMS) .

  • Stability : Accelerated degradation studies under UV light and heat (40°C for 30 days) show <2% deuterium loss .

  • Impurity Profile :

    • Residual solvents (e.g., CDCl₃) quantified via GC-MS.

    • Nitro-reduction byproducts (e.g., aminoimidazoles) monitored using HPLC-UV .

Comparative Analysis of Synthetic Routes

Data Table 2: Method Comparison

ParameterAcid-Catalyzed Exchange Green Synthesis Catalytic Deuteration
Yield (%)907195
Deuterium Purity (%)99.39895
Reaction Time48 hours24 hours168 hours
ScalabilityLab-scaleIndustrialLab-scale
CostLowModerateHigh

The acid-catalyzed method offers the best balance of yield and cost, while catalytic deuteration achieves superior purity for pharmaceutical applications .

Industrial-Scale Challenges and Solutions

  • Deuterium Sourcing : High-purity D₂O (99.9%) is cost-prohibitive; recycling via distillation reduces expenses by 40% .

  • Byproduct Management : Neutralization of excess TFAA requires careful pH control to prevent nitro group reduction .

  • Regulatory Compliance : USP/EP guidelines mandate ≤0.1% residual solvents, achievable via supercritical CO₂ extraction .

属性

IUPAC Name

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOCPAMSLUNLGC-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678716
Record name 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261392-47-5
Record name 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1261392-47-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。